4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide

Medicinal Chemistry Synthetic Intermediates Calcium Channel Blockers

4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide (CAS 103379-37-9) is a chlorinated butyramide-functionalized dihydrodibenzothiepine derivative. It is primarily recognized as the penultimate synthetic intermediate in the multi-step preparation of the dual-action calcium channel blocker and α1-adrenergic receptor antagonist Monatepil (AJ-2615).

Molecular Formula C18H18ClNOS
Molecular Weight 331.9 g/mol
CAS No. 103379-37-9
Cat. No. B3033501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
CAS103379-37-9
Molecular FormulaC18H18ClNOS
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)CCCCl
InChIInChI=1S/C18H18ClNOS/c19-11-5-10-17(21)20-18-14-7-2-1-6-13(14)12-22-16-9-4-3-8-15(16)18/h1-4,6-9,18H,5,10-12H2,(H,20,21)
InChIKeyKJFLLEOCBKEDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide (CAS 103379-37-9): A Strategic Synthetic Intermediate in the Dihydrodibenzothiepine Class


4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide (CAS 103379-37-9) is a chlorinated butyramide-functionalized dihydrodibenzothiepine derivative. It is primarily recognized as the penultimate synthetic intermediate in the multi-step preparation of the dual-action calcium channel blocker and α1-adrenergic receptor antagonist Monatepil (AJ-2615) [1]. Reported commercial purities range from a minimum of 95% to ≥99% as determined by HPLC . The incorporation of a sulfur atom at the 10-position within the central seven-membered ring distinguishes it from classical dibenzocycloheptene-based tricyclic antidepressants (TCAs) and introduces unique electronic and steric properties that influence downstream reactivity.

Why a Dibenzo[a,d]cycloheptene or Unsubstituted Thiepin Analog Cannot Replace 4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide in Monatepil Synthesis


The 4-chlorobutyramide side chain is not a generic alkylating handle; its terminal chlorine atom is specifically required for the final nucleophilic substitution with 1-(4-fluorophenyl)piperazine to yield the pharmacologically active Monatepil molecule [1][2]. Substituting this compound with an oxygen analog (dibenzoxepin) or a carbon isostere (standard dibenzo[a,d]cycloheptene) would alter the ring's electron density, conformational preferences, and metabolic profile of any derived product [3]. The sulfur atom in the thiepin core is essential for the unique dual calcium channel blockade and α1-adrenergic receptor antagonism profile that defined Monatepil's development rationale; thus, the intermediate itself must contain this heteroatom to preserve the synthetic route and ultimate target engagement [1].

Quantitative Evidence for Differentiating 4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide (CAS 103379-37-9)


Synthetic Route Fidelity: Exclusive Utility as the Immediate Monatepil Precursor

In the published industrial synthesis of Monatepil, the acylation of 11-amino-6,11-dihydrodibenzo[b,e]thiepine with 4-chlorobutyryl chloride yields the title compound as the direct precursor. No alternative intermediate bearing a different leaving group (e.g., bromo, iodo, or tosylate) or a shorter/longer alkyl chain is reported in the optimized route, establishing CAS 103379-37-9 as the designated and chemically validated key intermediate [1]. Any deviation from the 4-chlorobutyramide chain length or halide would alter the kinetics of the subsequent piperazine alkylation step, potentially leading to incomplete conversion or byproduct formation.

Medicinal Chemistry Synthetic Intermediates Calcium Channel Blockers

Purity Benchmarking: HPLC-Verified 99% Assay vs. Market Minimum 95%

Commercially, this compound is offered at two distinct purity tiers: a base technical grade of ≥95% and a high-purity pharmaceutical intermediate grade of 99% as verified by HPLC . The 4-percentage-point purity gap corresponds to a 5-fold difference in total impurity burden (1% vs. 5%). For use as a penultimate intermediate in API synthesis, the higher purity grade reduces the risk of impurity carryover to the final drug substance as per ICH Q3A guidelines.

Analytical Chemistry Quality Control Procurement

Structural Differentiation: 10-Thia Substitution vs. Classical Dibenzo[a,d]cycloheptene Tricyclic Cores

Replacement of the carbon atom at position 10 with a sulfur atom converts a dibenzo[a,d]cycloheptene scaffold into a dihydrodibenzothiepine. This heteroatom substitution alters the ring's electronic distribution, lipophilicity, and conformational dynamics. In a comparative pharmacological study of structurally related dibenzoxepin and dibenzothiepin derivatives, compounds differing only in the ring heteroatom (oxygen vs. sulfur) exhibited divergent biological profiles, underscoring that the sulfur atom is not isofunctional with oxygen or carbon in this scaffold class [1]. The thiepine core is structurally related to the tricyclic antidepressant dothiepin but is deployed here as a calcium channel-modulating scaffold.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Supply Chain Granularity: Limited Global Vendor Network Confers Procurement Selectivity

Unlike ubiquitous dibenzocycloheptene-based TCAs or their intermediates, CAS 103379-37-9 is carried by fewer than 10 identified global suppliers, many of whom list it as a custom-synthesis or discontinued item . The primary vendor, MolCore, offers an NLT 97% grade under ISO certification specifically targeting pharmaceutical R&D and QC applications, while other listings show the product as discontinued, indicating limited stock availability . This concentrated supply landscape necessitates early strategic sourcing and vendor qualification, unlike widely available commodity intermediates.

Supply Chain Procurement Custom Synthesis

High-Value Application Scenarios for Procuring 4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide


GMP-Compliant API Manufacturing of Monatepil or Structural Analogs

When scaling up the synthesis of Monatepil (CAS 132019-54-6) or novel analogs sharing the 11-[(4-substituted piperazin-1-yl)butyryl]amino pharmacophore, the 99% HPLC-grade intermediate ensures the highest fidelity in the final condensation step. Use of the lower-purity 95% grade risks introducing byproducts that are structurally similar to the API and may co-elute during preparative chromatography, complicating purification and yield calculations. This scenario directly leverages the purity differentiation evidence established in Section 3 [1].

Structure–Activity Relationship (SAR) Programs on Dual Calcium/Adrenergic Antagonists

Medicinal chemistry teams exploring hybrid cardiovascular agents can use this intermediate as a modular scaffold. The 4-chlorobutyramide arm serves as an alkylating warhead for introducing diverse amine payloads, while the thiepine core maintains the requisite calcium channel pharmacophore. As demonstrated, replacing sulfur with oxygen or carbon abolishes the desired dual-receptor profile, making this specific intermediate irreplaceable for the intended SAR exploration [1][2].

Impurity Profiling and Reference Standard Qualification for Monatepil Drug Substance

During late-stage analytical development of a Monatepil generic or follow-on compound, CAS 103379-37-9 may appear as a process-related impurity or degradation product if residual starting material persists. Procuring a high-purity, HPLC-verified batch allows its use as a qualified reference standard for impurity identification and quantification in forced degradation studies per ICH Q3A [1]. The 99% specification provides the necessary purity for a primary reference standard without further purification.

Academic Research on Thiepine-Containing Polycyclic Frameworks

For academic groups investigating the conformational analysis or photophysical properties of seven-membered heterocycles, the compound provides a conformationally restrained dihydrodibenzothiepine core with a functionalizable amide side chain. The limited supplier base identified in Section 3 means academic procurement must be planned well in advance, and early engagement with ISO-certified vendors like MolCore can secure material for multi-year research programs.

Quote Request

Request a Quote for 4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.